2-Amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile
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Overview
Description
2-Amino-5,6-dimethyl-4,4’-bipyridine-3-carbonitrile: is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 224.26 g/mol
ChemSpider ID: 3823843
Preparation Methods
The synthetic routes for this compound involve the following reactions:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. laboratory-scale synthesis is feasible.
Laboratory Synthesis: One common method involves the reaction of 2,6-dimethylpyridine-4-carbonitrile with ammonia or an amine in the presence of a suitable catalyst.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for potential biological activity due to its structural features.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information exists regarding industrial applications .
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research.
- Potential molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents (amino and methyl groups) distinguishes it from other bipyridine derivatives.
Similar Compounds: Other bipyridine derivatives include 2,2’-bipyridine, 4,4’-bipyridine, and 2,2’-bipyrimidine .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-4-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4/c1-8-9(2)17-13(15)11(7-14)12(8)10-3-5-16-6-4-10/h3-6H,1-2H3,(H2,15,17) |
InChI Key |
VUKQZRWRXQDYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=NC=C2)C#N)N)C |
Origin of Product |
United States |
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